1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H10N6 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2 |
InChI Key |
IZAATCHUTFYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
General Procedures
Three variations of the CuAAC method have been reported:
| Method | Catalyst System | Solvent | Temperature | Reaction Time | Work-up & Purification |
|---|---|---|---|---|---|
| A | CuI (Copper(I) iodide) | DMF/MeOH (5:1 v/v) | 100 °C | 24 h | Filtration through silica gel, rotary evaporation, silica gel column chromatography |
| B | TBTA ligand + Cu catalyst | DMF | 40 °C | 24 h | Silica gel filtration, rotary evaporation, column chromatography |
| C | CuSO4·5H2O + sodium ascorbate + tris(2-benzimidazolylmethyl)amine | MeOH/H2O (3:1 v/v) | Room temperature | 24 h | Silica gel filtration, rotary evaporation, column chromatography |
- In Method A, the reaction mixture includes the alkyne, azide, copper catalyst, and sulfuric acid, sealed in a pressure tube and heated at 100 °C for 24 hours.
- Method B uses sodium azide and formic acid with a copper catalyst and ligand at 40 °C for 24 hours.
- Method C employs a CuSO4/sodium ascorbate catalytic system with acetic acid at room temperature for 24 hours.
These methods efficiently generate 4-substituted 1H-1,2,3-triazoles, which can be functionalized further to yield the target compound.
Reaction Scheme Overview
The synthesis involves:
- Preparation of an alkyne-functionalized pyrazole derivative (e.g., 2-(1H-pyrazol-1-yl)ethyl alkyne).
- Reaction with sodium azide or an organic azide under copper catalysis to form the 1,2,3-triazole ring via cycloaddition.
- Work-up involves silica gel filtration and chromatographic purification to isolate the pure triazolylamine compound.
Alternative Synthetic Routes and Related Procedures
While direct synthesis details for this compound are limited, related compounds and analogs provide insight into alternative approaches:
- Molecular Hybridization Approach : Combining triazolyl aldehydes with pyrazolones under reflux in ethanol yields triazole-appended bis-pyrazoles, suggesting condensation and cyclization steps can be adapted for related triazolyl-pyrazole compounds.
- Stepwise Synthesis via Alkyl Halide and Sodium Azide : For similar compounds, 4-methylpyrazole reacts with alkyl halides to form intermediates, which are then treated with sodium azide to introduce the triazole moiety, followed by cycloaddition.
- Reactions of Pyrazole Derivatives with Azides : Literature reports synthesis of pyrazolyltriazoles via reactions of pyrazole carbothioamides or bromoketones with azide sources under reflux with bases like triethylamine in ethanol, yielding heterocycles in good yields.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Catalyst | Solvent | Conditions | Yield & Notes |
|---|---|---|---|---|---|
| CuAAC Method A | Terminal alkyne, NaN3, CuI, H2SO4 | CuI | DMF/MeOH (5:1) | 100 °C, 24 h | High regioselectivity; requires sealed tube |
| CuAAC Method B | Terminal alkyne, NaN3, TBTA ligand, HCOOH | Cu catalyst + TBTA | DMF | 40 °C, 24 h | Mild conditions; ligand stabilizes catalyst |
| CuAAC Method C | Terminal alkyne, NaN3, CuSO4·5H2O, sodium ascorbate, CH3COOH | CuSO4 + reductant | MeOH/H2O (3:1) | Room temp, 24 h | Green chemistry approach; aqueous solvent |
| Alkyl Halide + NaN3 Route | Pyrazole derivative, alkyl halide, NaN3 | None or Cu catalyst | Ethanol or DMF | Reflux or room temp | Stepwise; allows functional group introduction |
| Molecular Hybridization | Triazolyl aldehyde + pyrazolone | None | Ethanol | Reflux 2-3 h | For bis-pyrazole derivatives; TLC monitored |
Research Findings and Optimization Notes
- The CuAAC "click" reaction remains the most efficient and widely applied method due to its high yield, regioselectivity, and mild conditions.
- Choice of solvent and catalyst system affects reaction rate and purity; DMF/MeOH mixtures and ligands like TBTA improve catalyst stability and yield.
- Acid additives (H2SO4, formic acid, acetic acid) facilitate the reaction and may influence regioselectivity and product stability.
- Purification typically involves silica gel chromatography, indicating the need for careful removal of copper residues and side products.
- Alternative routes via alkyl halide intermediates allow structural modifications but may require additional steps and purification.
- Future research should focus on optimizing reaction conditions for scale-up, exploring ligand effects, and applying greener solvents and catalysts.
This detailed analysis synthesizes current knowledge on the preparation of this compound, highlighting copper-catalyzed azide-alkyne cycloaddition as the primary and most effective method, supported by alternative synthetic strategies for related compounds. The data tables and procedural details provide a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole or triazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted pyrazole or triazole derivatives with diverse functional groups.
Scientific Research Applications
1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups on the pyrazole ring (in analogs ) increase molecular weight by ~14 Da compared to the target compound. The position of methylation (1- vs. 4-pyrazole) may influence steric hindrance and electronic properties, altering binding affinity in biological systems.
- Electron-Withdrawing Groups : The trifluoromethylbenzyl derivative demonstrates how electron-withdrawing substituents enhance stability and modulate solubility.
Biological Activity
The compound 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, known for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is , and it features a triazole ring that is significant for its pharmacological properties. The presence of the pyrazole moiety enhances its biological profile.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit potent antimicrobial activity. A study assessing various derivatives of 1,2,4-triazoles revealed that modifications on the triazole ring significantly influenced their effectiveness against bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 31.25 - 62.5 | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans |
This data indicates that the compound shows promising antimicrobial activity at concentrations comparable to established antibiotics .
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound has shown effectiveness against various fungal strains, with a minimum inhibitory concentration (MIC) range indicating significant potential for therapeutic applications.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) analysis indicates that the presence of the pyrazole ring contributes to its cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., A431 and Jurkat), the compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| A431 | 15 | Doxorubicin (20) |
| Jurkat | 12 | Doxorubicin (18) |
This suggests that this compound may be a viable candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that it binds effectively to proteins involved in cell proliferation and apoptosis pathways. The interaction primarily occurs through hydrophobic contacts and hydrogen bonding, which are critical for its anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine?
- Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole ring. For example, coupling a propargyl-substituted pyrazole with an azide-containing amine precursor under Cu(I) catalysis ensures regioselective 1,4-triazole formation. Post-synthetic modifications, such as alkylation or nucleophilic substitution, can introduce the ethyl linker between the pyrazole and triazole rings. Reaction efficiency is optimized using dry solvents, inert atmospheres, and monitoring via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer :
- 1H/13C NMR : Assign signals for triazole (δ ~7.6–8.5 ppm for C-H) and pyrazole (δ ~6.5–7.5 ppm for aromatic protons) moieties. The ethyl linker’s methylene groups appear as triplets (δ ~3.9–4.5 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amine) and triazole/pyrazole ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns to verify the backbone structure .
Q. How can solubility and purification challenges be addressed during synthesis?
- Answer :
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions and recrystallize from ethanol/water mixtures.
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolates. Monitor fractions via UV detection .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structure elucidation?
- Answer :
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to model anisotropic displacement parameters and detect disorder. For example, resolved thermal motion in triazole-pyrazole derivatives by refining hydrogen atom positions and applying TWIN/BASF commands for twinned crystals .
- Validation Tools : Cross-check CIF files with PLATON or Mercury to validate hydrogen bonding and packing interactions .
Q. What methodologies are used to evaluate the compound’s catalytic potential in metal-ligand systems?
- Answer :
- Ligand Synthesis : Functionalize the triazole-amine core with pyridyl or picolyl groups (e.g., via nucleophilic substitution) to enhance metal coordination .
- Catalytic Screening : Test in cross-coupling (e.g., Suzuki-Miyaura) or oxidation reactions. Monitor turnover frequency (TOF) via GC-MS and compare with control ligands .
Q. How are thermal stability and decomposition pathways analyzed for energetic derivatives?
- Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 215–340°C for triazole-pyrazole derivatives in ).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melt before decomposition).
- Computational Modeling : Use EXPLO5 to predict detonation velocity (8236–9167 m/s) and pressure (26.5–37.8 GPa) based on density and heat of formation .
Q. What strategies mitigate regioselectivity challenges in triazole synthesis?
- Answer :
- Catalyst Selection : Cu(I) ensures 1,4-regioselectivity in azide-alkyne cycloadditions. For 1,5-isomers, use Ru catalysts (e.g., Cp*RuCl(PPh₃)₂) .
- Steric Effects : Modify substituents on azides/alkynes to bias cycloaddition outcomes. For example, bulky groups on the pyrazole ethyl linker reduce competing pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
